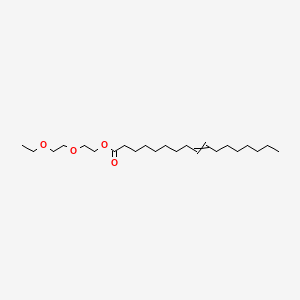
(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid , also known as 2-(4-Methylphenyl)propanoic acid , is a chemical compound with the molecular formula C10H12O3 . It belongs to the class of organic compounds known as phenylpropanoic acids . The compound features a hydroxy group (-OH) and a methyl group (-CH3) attached to a propanoic acid backbone. Its systematic IUPAC name is (2S)-3-(4-Hydroxyphenyl)-2-methylpropanoic acid .
Synthesis Analysis
The synthesis of (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid involves various methods, including chemical transformations, enzymatic reactions, or isolation from natural sources. Researchers have explored synthetic routes using starting materials such as pinonic acid and bromine. For example, the reaction of pinonic acid with bromine in water yields 2-(4-methylphenyl)propanoic acid .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring (4-hydroxyphenyl) attached to a chiral carbon center (2S configuration). The methyl group is positioned adjacent to the carboxylic acid group. The stereochemistry of the chiral center plays a crucial role in its biological activity and interactions .
Chemical Reactions Analysis
(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid can participate in various chemical reactions, including esterification, amidation, and oxidation. Its carboxylic acid group allows for derivatization, leading to the formation of esters or amides. Additionally, the hydroxy group can undergo oxidation or reduction reactions .
properties
IUPAC Name |
(2S)-2-hydroxy-2-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWCXBGZLLXHZ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@](C)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655139 |
Source


|
| Record name | (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162050-73-9 |
Source


|
| Record name | (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3h-Isoxazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574720.png)



![1-Boc-3-[(2-hydroxyethyl)amino]-azetidine](/img/structure/B574733.png)
![3-Methoxy-4,6-dihydro-2H-thieno[3,4-c]pyrazole](/img/structure/B574734.png)